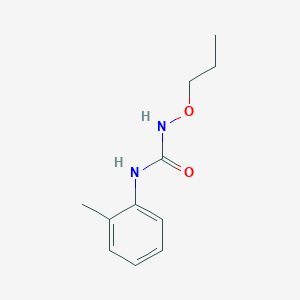
N-(2-methylphenyl)-N'-propoxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-N'-propoxyurea, also known as MPPU, is a chemical compound that has gained attention in scientific research for its potential applications in neurological disorders. MPUU is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating neuronal activity.
作用機序
N-(2-methylphenyl)-N'-propoxyurea selectively binds to and blocks the mGluR5 receptor, which is involved in regulating neuronal activity. By blocking this receptor, MPUU can modulate glutamate signaling and reduce neuronal excitability. This mechanism of action is thought to underlie the therapeutic effects of MPUU in neurological disorders.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-propoxyurea has been shown to have a number of biochemical and physiological effects. In animal studies, MPUU has been shown to reduce oxidative stress and inflammation, increase levels of brain-derived neurotrophic factor (BDNF), and improve mitochondrial function. Additionally, MPUU has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using MPUU in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamate signaling. Additionally, MPUU has been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one limitation of using MPUU in lab experiments is its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for research on MPUU. One area of interest is the potential therapeutic applications of MPUU in other neurological disorders such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to better understand the mechanisms underlying the effects of MPUU on synaptic plasticity and neuronal excitability. Finally, the development of more selective mGluR5 antagonists may help to mitigate the potential for off-target effects and improve the specificity of MPUU in lab experiments.
合成法
N-(2-methylphenyl)-N'-propoxyurea can be synthesized through a multistep process starting with 2-methylphenyl isocyanate and propylamine. The first step involves reacting 2-methylphenyl isocyanate with sodium methoxide to form the corresponding methoxy derivative. The methoxy derivative is then reacted with propylamine to form MPUU.
科学的研究の応用
N-(2-methylphenyl)-N'-propoxyurea has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Huntington's disease, and fragile X syndrome. Studies have shown that MPUU can improve motor function and reduce cognitive deficits in animal models of Parkinson's and Huntington's disease. Additionally, MPUU has been shown to improve synaptic plasticity and reduce seizures in animal models of fragile X syndrome.
特性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
1-(2-methylphenyl)-3-propoxyurea |
InChI |
InChI=1S/C11H16N2O2/c1-3-8-15-13-11(14)12-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H2,12,13,14) |
InChIキー |
SPROVRAJPAMAIF-UHFFFAOYSA-N |
SMILES |
CCCONC(=O)NC1=CC=CC=C1C |
正規SMILES |
CCCONC(=O)NC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B241328.png)


![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)


![2-(2-furoyloxy)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241361.png)
![N-(2-methoxyethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B241362.png)


![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)
